molecular formula C5H10O2 B1618087 4-Hydroxypentan-2-one CAS No. 4161-60-8

4-Hydroxypentan-2-one

Cat. No.: B1618087
CAS No.: 4161-60-8
M. Wt: 102.13 g/mol
InChI Key: PCYZZYAEGNVNMH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxypentan-2-one can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale aldol condensation reactions, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxypentan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4-oxopentan-2-one or 4-oxopentanoic acid.

    Reduction: Formation of 4-hydroxypentan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-Hydroxypentan-2-one has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-hydroxypentan-2-one involves its interaction with specific molecular targets and pathways. For example, it has been studied for its cytotoxic potential against cancer cells, where it interacts with drug target proteins and induces cell death through molecular docking analysis . The exact pathways and molecular targets vary depending on the specific application and context.

Comparison with Similar Compounds

4-Hydroxypentan-2-one can be compared with other similar compounds, such as:

    4-Hydroxy-4-methyl-2-pentanone: Similar structure but with an additional methyl group.

    4-Hydroxy-2-butanone: Shorter carbon chain.

    4-Hydroxy-2-hexanone: Longer carbon chain.

Uniqueness: this compound is unique due to its specific balance of hydroxyl and ketone functionalities, making it versatile for various chemical reactions and applications .

Properties

IUPAC Name

4-hydroxypentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-4(6)3-5(2)7/h4,6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYZZYAEGNVNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864393
Record name 4-Hydroxypentan-2-one
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Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4161-60-8
Record name 4-Hydroxy-2-pentanone
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Record name 4-Hydroxypentan-2-one
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Record name 4-Hydroxypentan-2-one
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Record name 4-hydroxypentan-2-one
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Synthesis routes and methods

Procedure details

To study the scope of the catalytic activity of the SiO2@Pd-PAMAM microspheres, the catalytic hydrogenation reactions of substrates other than styrene were explored (Table 3). For instance, the SiO2@Pd-PAMAM core-shell microspheres catalyzed the hydrogenation of phenylacetylene to ethylbenzene. The hydrogenation of phenylacetylene was found to be slightly slower than that of styrene (Table 3, entry 4). This was, however, to be expected considering the fact that the hydrogenation of phenylacetylene to ethylbenzene goes through two hydrogenation steps, i.e., phenylacetylene to styrene and then styrene to ethylbenzene. The catalyst, nevertheless, still exhibited high catalytic activity and TOF even for such two-step hydrogenation reaction. The hydrogenation of another reactant, cyclohexene, took place with almost ˜100% conversion in 20 minutes in the presence of the SiO2@Pd-PAMAM core-shell microspheres under the same reaction condition (Table 3, entry 5). In addition, the SiO2@Pd-PAMAM core-shell microspheres catalyzed n-hexene with ˜100% conversion in 60 minutes (Table 3, entry 6). More interestingly, although ketones undergo hydrogenation rather relatively slowly (Deshmukh et al. (2008) Catal. Lett., 120:257-260), the SiO2@Pd-PAMAM core-shell microspheres catalyzed the hydrogenation of acetone and acetylacetone efficiently and with high TOF. The catalytic hydrogenation of acetone with SiO2@Pd-PAMAM core-shell microspheres gave a sole product, isopropanol, with ˜100% conversion in 2 hours at 50° C., whereas the catalytic hydrogenation acetylacetonate gave 4-hydroxypentan-2-one with 95% conversion in 2 hours (Table 3, entries 7 and 8).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the potential of 4-Hydroxypentan-2-one as an anti-cancer agent?

A1: Research suggests that this compound, isolated from Jacaranda mimosifolia, exhibits cytotoxic activity against colorectal cancer cells (HCT-15 cell line) []. This compound demonstrated an IC50 value of 100 µg/ml against the HCT-15 cell line, indicating its potential as an anti-cancer agent [].

Q2: What is the mechanism of action for the compound's cytotoxic activity?

A2: In silico molecular docking analysis using AutoDock suggests that this compound targets the K-Ras protein, a key regulator of cell growth and proliferation []. The compound exhibits a strong binding affinity to K-Ras with a binding energy of -5.22 Kcal/mol and an inhibition constant of 148.89 µM, forming six hydrogen bonds during the interaction []. This interaction potentially disrupts K-Ras signaling pathways, leading to the observed cytotoxic effects.

Q3: What is the structural characterization of this compound?

A3: this compound has been characterized using various spectroscopic techniques. These include Fourier-transform infrared spectroscopy (FT-IR), 13C-Nuclear Magnetic Resonance (13C-NMR), and Gas Chromatography-Mass Spectrometry (GC-MS) [, ]. The compound crystallizes in the orthorhombic system with the space group Pbca [].

Q4: What is known about the stereochemistry of this compound?

A4: this compound possesses a chiral center, leading to the existence of enantiomers. Researchers have successfully synthesized and studied the properties of both enantiomers [, ]. This stereochemical aspect is crucial when considering biological activity, as different enantiomers can exhibit distinct pharmacological profiles.

Q5: Has this compound been used in the synthesis of other compounds?

A5: Yes, the (4R)-enantiomer of this compound serves as a key intermediate in the synthesis of (1S,3R,5R,7S)-sordidin, a pheromone component found in the banana weevil Cosmopolites sordidus []. This highlights the versatility of this compound as a building block in organic synthesis.

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